

# Spectroscopic Data of Allyl Propionate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allyl propionate**

Cat. No.: **B1584478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl propionate**, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the replication and interpretation of these results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **allyl propionate**.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Chemical Shifts for **Allyl Propionate**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Assignment            |
|---------------------------------|--------------|-----------------------|
| 5.98 - 5.82                     | m            | -CH=CH <sub>2</sub>   |
| 5.29 - 5.17                     | m            | -CH=CH <sub>2</sub>   |
| 4.56                            | d            | -O-CH <sub>2</sub> -  |
| 2.33                            | q            | -CO-CH <sub>2</sub> - |
| 1.14                            | t            | -CH <sub>3</sub>      |

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shifts for **Allyl Propionate**[1]

| Chemical Shift ( $\delta$ ) ppm | Assignment            |
|---------------------------------|-----------------------|
| 174.1                           | C=O                   |
| 132.4                           | -CH=                  |
| 118.2                           | =CH <sub>2</sub>      |
| 65.1                            | -O-CH <sub>2</sub> -  |
| 27.7                            | -CO-CH <sub>2</sub> - |
| 9.1                             | -CH <sub>3</sub>      |

## Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid ester like **allyl propionate**.[2]

- Sample Preparation: A small amount of **allyl propionate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.[2] A small quantity of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for  $^1\text{H}$  NMR and a 100 MHz instrument for  $^{13}\text{C}$  NMR.[\[3\]](#)
- $^1\text{H}$  NMR Acquisition: A standard single-pulse experiment is typically used.[\[2\]](#) Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.[\[2\]](#) A larger number of scans is generally required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[2\]](#)
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Processing steps include phasing, baseline correction, and integration of the signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **allyl propionate** shows characteristic absorption bands for the ester and alkene functional groups.

Table 3: IR Absorption Bands for **Allyl Propionate**[\[1\]](#)[\[4\]](#)[\[5\]](#)

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment           |
|---------------------------------|-----------|----------------------|
| ~1745                           | Strong    | C=O stretch (ester)  |
| ~1645                           | Medium    | C=C stretch (alkene) |
| ~1180                           | Strong    | C-O stretch (ester)  |
| ~990, ~920                      | Medium    | =C-H bend (alkene)   |

## Experimental Protocol for IR Spectroscopy

For a liquid sample like **allyl propionate**, the following protocol for Attenuated Total Reflectance (ATR) or neat sampling is typically used.[6][7]

- Sample Preparation (Neat): A single drop of pure **allyl propionate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[6]
- Sample Preparation (ATR): A drop of **allyl propionate** is placed directly onto the crystal surface of an ATR accessory.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[6] The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for **Allyl Propionate**[1][8]

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 57  | 100                    | $[\text{C}_3\text{H}_5\text{O}]^+$ (Propionyl cation) |
| 29  | ~41                    | $[\text{C}_2\text{H}_5]^+$ (Ethyl cation)             |
| 41  | ~32                    | $[\text{C}_3\text{H}_5]^+$ (Allyl cation)             |
| 114 | Low                    | $[\text{M}]^+$ (Molecular ion)                        |

## Experimental Protocol for Mass Spectrometry

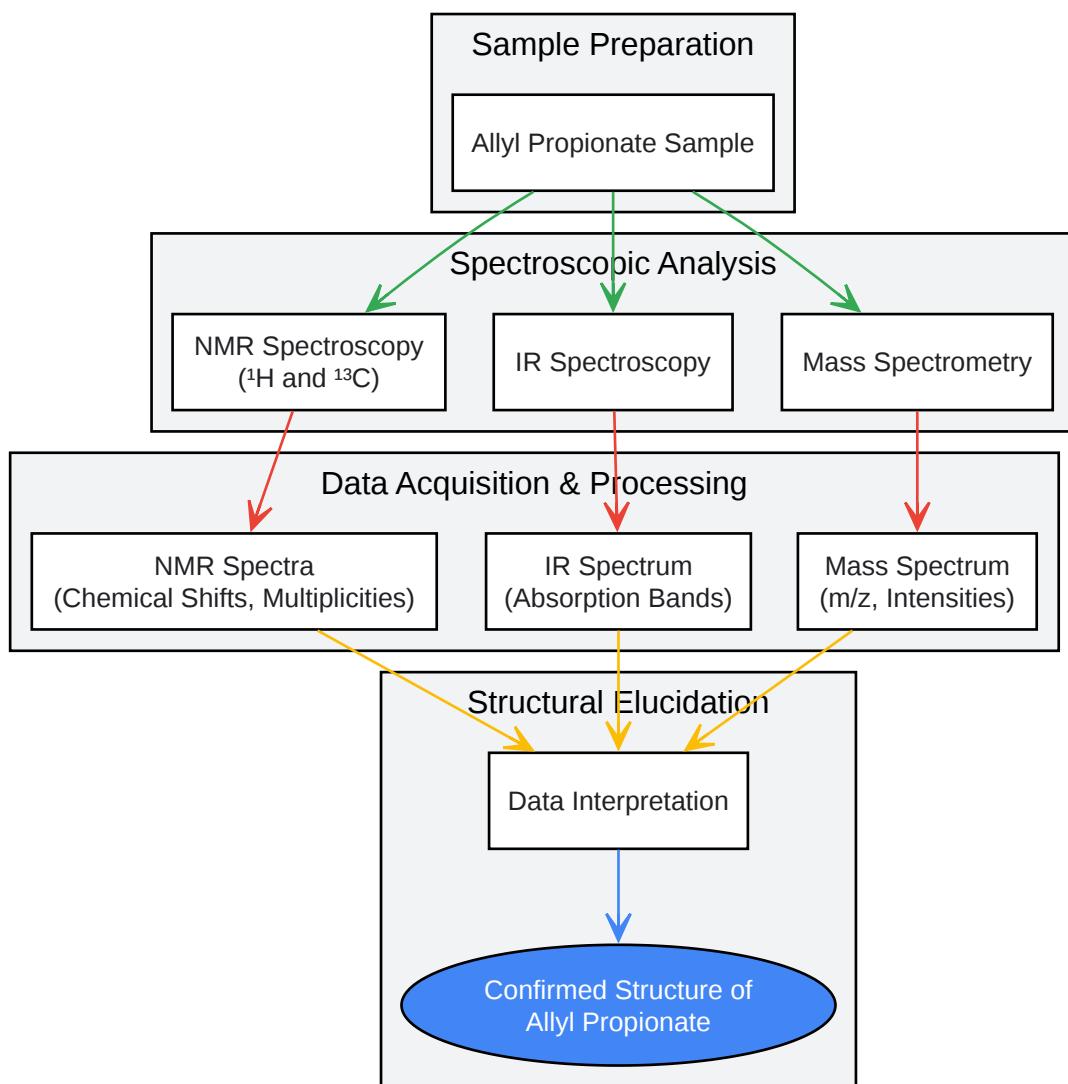
The following is a general protocol for obtaining the mass spectrum of a volatile ester like **allyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

(EI).<sup>[9]</sup>

- Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The GC column is typically a non-polar capillary column.<sup>[9]</sup> The separated **allyl propionate** then elutes into the ion source of the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.<sup>[1]</sup>
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **allyl propionate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Allyl Propionate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allyl propionate | C6H10O2 | CID 61319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [rsc.org](http://rsc.org) [rsc.org]
- 4. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 5. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. Allyl cyclohexanepropionate | C12H20O2 | CID 17617 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 8. Propanoic acid, 2-propenyl ester [webbook.nist.gov]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of Allyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584478#spectroscopic-data-of-allyl-propionate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)